![molecular formula C7H9KOS B2627275 Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate CAS No. 2225136-38-7](/img/structure/B2627275.png)
Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives has been realized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured in bioactive natural products and drug candidates .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.2.1]heptane derivatives have been studied. An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Scientific Research Applications
Antibiotic Stability and Structure
Potassium clavulanate, a derivative related to the chemical structure of interest, showcases the chemical instability common among β-lactam antibiotics, even in solid state due to hydrolysis. The crystal structure reveals potassium cations' interactions with carboxylate and hydroxy groups, forming one-dimensional ionic columns. This arrangement is crucial for understanding the stability and reactivity of similar compounds (Fujii et al., 2010).
Polymerization Initiators
Research into carboxy-functionalized poly(ethylene glycol)s (PEGs) has revealed that compounds similar to potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate can act as anionic polymerization initiators. These initiators lead to PEGs with controlled molecular weights and distributions, beneficial for creating block copolymers and functionalized polymers for various applications, from drug delivery systems to materials science (Zeng & Allen, 2006).
Metal Coordination Compounds
The synthesis and study of metal coordination compounds derived from potassium 4-thioxo-3-thia-1,4a,9-triaza-fluorene-2-thiolate provide insight into the complexation behavior of these ligands with metals such as lead, tin, and germanium. These compounds have potential applications in catalysis, materials science, and as precursors for further synthetic modifications (Peña-Hueso et al., 2008).
Oxidation Catalysis
The use of chromic potassium sulphate as a catalyst for the oxidation of thiols to disulfides showcases the potential of potassium-based compounds in facilitating chemical transformations. This particular application is crucial in synthesizing disulfides, which have wide applications in pharmaceuticals, materials science, and as intermediates in chemical syntheses (Supale & Gokavi, 2008).
Photocatalytic Activities
Potassium poly(heptazine imides) derived from aminotetrazoles, including compounds related to the chemical structure , demonstrate significant photocatalytic activities. These materials, with altered band gaps, enhance solar hydrogen and oxygen evolution, presenting a promising avenue for sustainable energy applications (Savateev et al., 2017).
Mechanism of Action
The mode of action of such compounds often involves interactions with specific molecular targets, leading to changes in cellular processes . The exact targets and mode of action would depend on the specific functional groups present in the compound.
In terms of pharmacokinetics, properties such as solubility, absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound . Compounds with a high fraction of sp3-hybridised carbon content (Fsp3) are more likely to exhibit high aqueous solubility, and by extension, may have high bioavailability .
The action environment, including factors like pH, temperature, and presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets .
Future Directions
properties
IUPAC Name |
potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS.K/c8-6-4-1-2-5(3-4)7(6)9;/h4-5,7,9H,1-3H2;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNRMWTBGWWJF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)[S-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9KOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.